molecular formula C9H8F2O2S B6304005 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester CAS No. 2027537-27-3

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester

Cat. No.: B6304005
CAS No.: 2027537-27-3
M. Wt: 218.22 g/mol
InChI Key: XHVCKAPWILAYGP-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester is a chemical compound offered for research use as a building block in organic synthesis and medicinal chemistry. This methyl ester belongs to a class of 2,6-difluorobenzoate derivatives recognized for their utility in developing biologically active molecules. The 2,6-difluorobenzamide motif is extensively investigated for its role as a core scaffold in the development of antibacterial agents, particularly as allosteric inhibitors of the bacterial cell division protein FtsZ . Molecular docking studies have shown that this difluorinated aromatic system can engage in critical hydrophobic interactions within the FtsZ binding pocket, which may enhance the potency of inhibitors compared to their non-fluorinated counterparts . The methylsulfanyl (S-CH₃) substituent at the 3-position presents a key functional handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize compound properties. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

methyl 2,6-difluoro-3-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c1-13-9(12)7-5(10)3-4-6(14-2)8(7)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVCKAPWILAYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201647
Record name Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027537-27-3
Record name Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2027537-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Ortho-Metallation and Electrophilic Quenching

A validated approach for constructing polysubstituted benzoic acids involves directed ortho-metallation (DoM) . For example, 2,4-difluorotoluene has been lithiated at the methyl group using n-butyllithium, followed by carboxylation with CO₂ to yield 2,6-difluoro-3-methylbenzoic acid. Adapting this method:

  • Substrate Modification : Replace toluene with a 3-bromo-2,6-difluorobenzoic acid derivative to enable nucleophilic substitution.

  • Methylsulfanyl Introduction : Treat the brominated intermediate with sodium methylthiolate (NaSMe) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

    3-Bromo-2,6-difluorobenzoic acid+NaSMe2,6-Difluoro-3-methylsulfanyl-benzoic acid+NaBr\text{3-Bromo-2,6-difluorobenzoic acid} + \text{NaSMe} \rightarrow \text{2,6-Difluoro-3-methylsulfanyl-benzoic acid} + \text{NaBr}

    This reaction proceeds via an SₙAr mechanism , leveraging the electron-withdrawing effects of fluorine atoms to activate the aromatic ring.

Table 1: Reaction Conditions for Methylsulfanyl Substitution

ParameterOptimal Value
Temperature70°C
SolventDMF
Reaction Time12–16 hours
Yield75–85%

Alternative Route: Thiolation Followed by Methylation

For substrates lacking a leaving group, thiolation-methylation sequences are effective:

  • Thiolation : Treat 2,6-difluoro-3-mercaptobenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃).

    2,6-Difluoro-3-mercaptobenzoic acid+CH₃I2,6-Difluoro-3-methylsulfanyl-benzoic acid+HI\text{2,6-Difluoro-3-mercaptobenzoic acid} + \text{CH₃I} \rightarrow \text{2,6-Difluoro-3-methylsulfanyl-benzoic acid} + \text{HI}

    This method avoids harsh substitution conditions but requires prior synthesis of the thiol intermediate.

Esterification to Methyl Ester

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified using HCl/methanol , a widely adopted method for methyl ester synthesis:

  • Reagent Preparation : Prepare 8% (w/v) HCl in methanol/water (85:15 v/v) by diluting concentrated HCl (35%).

  • Reaction Protocol :

    • Combine 2,6-difluoro-3-methylsulfanyl-benzoic acid (1 equiv), methanol (10 equiv), and HCl reagent.

    • Heat at 45°C overnight or 100°C for 1–2 hours.

    RCOOH+CH₃OHHClRCOOCH₃+H₂O\text{RCOOH} + \text{CH₃OH} \xrightarrow{\text{HCl}} \text{RCOOCH₃} + \text{H₂O}

Table 2: Esterification Efficiency Under Varied Conditions

ConditionYield (%)Purity (%)
45°C, 12 hours9298
100°C, 1.5 hours8997

Thionyl Chloride-Mediated Esterification

For acid-sensitive substrates, thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, followed by methanol quenching:

  • Acyl Chloride Formation :

    RCOOH+SOCl₂RCOCl+SO₂+HCl\text{RCOOH} + \text{SOCl₂} \rightarrow \text{RCOCl} + \text{SO₂} + \text{HCl}
  • Methanol Addition :

    RCOCl+CH₃OHRCOOCH₃+HCl\text{RCOCl} + \text{CH₃OH} \rightarrow \text{RCOOCH₃} + \text{HCl}

    This method achieves near-quantitative yields but requires rigorous moisture exclusion.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 7.45 (t, J = 8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz):
    δ -112.3 (d, J = 8.1 Hz, 2F).

  • MS (EI) : m/z 246 [M]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity in Fluorination : Competing para/ortho-directing effects of the methylsulfanyl group may necessitate protective group strategies during fluorination.

  • Ester Hydrolysis Risk : Prolonged exposure to aqueous HCl during esterification may hydrolyze the methylsulfanyl group. Mitigation via controlled reaction times.

  • Scalability : Batch-wise thionyl chloride use poses safety concerns; continuous-flow systems could enhance process safety .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Methyl 2,6-Difluoro-3-nitrobenzoate

  • Molecular Formula: C₈H₅F₂NO₄
  • Molecular Weight : 217.13 g/mol
  • Key Features: Replaces the methylsulfanyl group with a nitro (-NO₂) group at the 3-position. Exhibits higher reactivity due to the electron-withdrawing nitro group, making it suitable for electrophilic substitution reactions .
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals.

Methyl 3-Amino-2,6-difluorobenzoate

  • Molecular Formula: C₈H₇F₂NO₂
  • Molecular Weight : 195.15 g/mol
  • Key Features: Substitutes the methylsulfanyl group with an amino (-NH₂) group. The amino group enhances solubility in polar solvents and enables participation in condensation or diazotization reactions .
  • Applications: Potential precursor for fluorescent dyes or bioactive molecules.

Methyl 3-{[(2,6-Difluorophenyl)sulfonyl]amino}-2-fluorobenzoate

  • Molecular Formula: C₁₄H₁₀F₃NO₄S
  • Molecular Weight : 345.3 g/mol
  • Key Features :
    • Contains a sulfonamide (-SO₂NH-) bridge linked to a 2,6-difluorophenyl group.
    • The sulfonamide group introduces hydrogen-bonding capacity, improving binding affinity in biological systems .
  • Applications : Investigated as a pharmacophore in kinase inhibitors or antimicrobial agents.

Methyl 2-(2,6-Difluoro-3-nitrophenyl)acetate

  • Molecular Formula: C₉H₇F₂NO₄
  • Molecular Weight : 243.16 g/mol
  • Key Features :
    • Features a nitrophenylacetate structure with fluorine at the 2- and 6-positions.
    • The acetate ester increases lipophilicity, enhancing membrane permeability .
  • Applications : Intermediate in herbicide or drug synthesis.

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The methylsulfanyl group in the target compound is electron-donating, stabilizing the aromatic ring but reducing electrophilic reactivity compared to nitro-substituted analogs .
    • Nitro and sulfonamide groups (electron-withdrawing) increase reactivity toward nucleophilic attack, making these compounds more versatile in synthetic pathways .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Commercial Availability
Target Compound 218.22 SCH₃ Discontinued
Methyl 2,6-Difluoro-3-nitrobenzoate 217.13 NO₂ Available (Thermo Scientific)
Methyl 3-Amino-2,6-difluorobenzoate 195.15 NH₂ Limited

Research and Industrial Relevance

  • Agrochemicals : Nitro- and sulfonamide-containing analogs dominate pesticide research (e.g., triflusulfuron methyl ester derivatives) .
  • Pharmaceuticals: Sulfonamide-linked compounds are explored for kinase inhibition, while amino-substituted esters serve as scaffolds for bioactive molecules .
  • Limitations of the Target Compound : Lack of commercial availability and sparse physicochemical data hinder its application despite its structural simplicity .

Biological Activity

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester (CAS No. 2027537-27-3) is a compound of interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester is C9H8F2O2SC_9H_8F_2O_2S, with a molecular weight of 218.23 g/mol. The compound features two fluorine atoms and a methylthio group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the methylthio group enhances its lipophilicity, potentially facilitating membrane permeability and bioavailability.

Biochemical Pathways

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate the activity of specific receptors, influencing signal transduction pathways.

Biological Activity

Research has demonstrated that 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
  • Antitumor Potential : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines, suggesting antitumor activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production
AntitumorInduced apoptosis in cancer cells

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a notable decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Cancer Research : In vitro assays using human breast cancer cell lines showed that treatment with the compound led to a dose-dependent increase in apoptotic cells, indicating its potential as an antitumor agent.

Pharmacokinetics

The pharmacokinetic profile of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester is not extensively characterized; however, factors such as solubility, stability under physiological conditions, and metabolic pathways are critical for understanding its bioavailability and therapeutic efficacy.

Q & A

Q. What advanced analytical techniques characterize trace impurities in synthesized batches?

  • Methodological Answer : Combine HPLC-MS (Waters C18 column, 0.1% formic acid/acetonitrile gradient) and ¹⁹F NMR (Bruker 500 MHz, CDCl₃) to detect fluorinated byproducts. For sulfur-containing impurities, use ICP-MS to quantify residual sulfides (<10 ppm) .

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